Ethyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with an ethyl carboxylate group at the 1-position and a 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl moiety at the 4-position. The 1,3,4-oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and ligand-receptor interactions. Its molecular weight (~404.5 g/mol) and polar surface area (114 Ų) suggest moderate bioavailability, typical for central nervous system (CNS)-targeting agents .
Properties
IUPAC Name |
ethyl 4-[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-2-24-17(23)21-10-8-20(9-11-21)14(22)12-26-16-19-18-15(25-16)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVROFWXJILNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a piperazine core linked to a 5-phenyl-1,3,4-oxadiazole moiety via a thioacetyl group. The synthesis typically involves the reaction of piperazine derivatives with oxadiazole and thioacetic acid under controlled conditions. The molecular formula is , with a molecular weight of approximately 232.24 g/mol.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit various bacterial strains effectively. In vitro tests demonstrated that certain derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
2. Enzyme Inhibition
The compound has been identified as a potential inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. A study highlighted that piperazine derivatives with oxadiazole exhibited promising MAO-A inhibitory activity, suggesting potential applications in treating neurodegenerative diseases . Molecular docking studies revealed that these compounds bind effectively to the active site of MAO-A, indicating their potential as therapeutic agents for mood disorders .
3. Antioxidant Properties
Oxadiazole-containing compounds have also been studied for their antioxidant activities. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage associated with various diseases. The antioxidant capacity was assessed using DPPH and ABTS assays, where certain derivatives showed IC50 values comparable to established antioxidants like ascorbic acid .
Case Study 1: Antimicrobial Efficacy
A series of synthesized piperazine derivatives were tested against a panel of microbial strains. Among these, the derivative containing the ethyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine structure exhibited the highest activity against Staphylococcus aureus and Escherichia coli, with an MIC of 20 µg/mL .
Case Study 2: Neuroprotective Effects
In a neuroprotective study involving rodent models, compounds derived from ethyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine were administered to assess their effects on cognitive functions post-induced oxidative stress. Results indicated significant improvements in memory retention and reduced levels of oxidative markers compared to control groups .
Summary Table of Biological Activities
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group in the compound undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating biological activity and solubility.
-
Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize as sulfoxide (with H₂O₂) or sulfone (with stronger oxidants like m-CPBA).
Reduction Reactions
The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield thioamide or hydrazine derivatives.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Oxadiazole ring reduction | H₂, Pd/C, ethanol, 50°C | Ethyl 4-(2-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate |
-
Key Insight : Reduction of the oxadiazole ring modifies electronic properties, potentially enhancing interactions with biological targets .
Nucleophilic Substitution
The ester group (-COOEt) and piperazine nitrogen participate in nucleophilic substitutions, enabling functional group diversification.
-
Applications : Hydrolysis of the ester group generates carboxylic acids for salt formation, improving water solubility.
Cycloaddition (Click Chemistry)
The acetyl-thio group facilitates 1,3-dipolar cycloaddition with azides to form triazole hybrids, a strategy used in drug discovery.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Cu-catalyzed cycloaddition | CuI, DIPEA, DMSO, 80°C | Ethyl 4-(2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetyl)piperazine-1-carboxylate |
-
Regioselectivity : Copper catalysts ensure 1,4-disubstituted triazole formation, confirmed by NMR (δ 7.76–8.66 ppm for triazolyl protons) .
Hydrolysis and Condensation
The thioacetyl group reacts with hydrazines or amines to form thiosemicarbazides or thioureas.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Hydrazine condensation | NH₂NH₂, EtOH, reflux | 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carbohydrazide |
Comparison with Similar Compounds
Modifications to the Piperazine Substituent
- Ethyl Carboxylate vs. The phenyl-substituted analog showed moderate binding to serotonin receptors in preliminary screens .
- Morpholino and Thienopyrimidinyl Derivatives: Patents describe analogs like ethyl 4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate, where the oxadiazole is replaced with a thienopyrimidine scaffold. These derivatives exhibit nanomolar inhibition of kinases (e.g., PI3Kα) due to enhanced hydrogen bonding with catalytic lysine residues .
Variations in the Oxadiazole Ring
Substituent Effects on Lipophilicity :
Introducing a 3,4-dimethylphenyl group on the oxadiazole (CAS 851129-41-4) raises XLogP3 to 2.6 compared to the parent compound (XLogP3 ~2.2), improving membrane permeability but risking higher plasma protein binding .Heterocyclic Replacements :
Substituting phenyl with thiophen-3-yl (e.g., ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate) introduces sulfur-mediated electronic effects. This analog (MW 433.5) showed a 2-fold increase in antifungal activity against Candida albicans compared to the parent compound, likely due to improved steric complementarity with fungal cytochrome P450 enzymes .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Polar Surface Area (Ų) | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Parent Compound | 404.5 | 2.2 | 114 | 7 |
| 3,4-Dimethylphenyl Analog (CAS 851129-41-4) | 404.5 | 2.6 | 114 | 7 |
| Thiophen-3-yl Analog | 433.5 | 2.8 | 123 | 8 |
Q & A
Q. Optimization Considerations :
- Solvent System : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for oxadiazole-thiol coupling .
- Purification : Silica gel column chromatography with ethyl acetate/hexane (1:2 ratio) is critical for isolating the pure product .
- Catalysts : Copper(I)-catalyzed click chemistry may improve yield in analogous piperazine-oxadiazole hybrids .
Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?
Answer:
- 1H/13C NMR : Key peaks include:
- Piperazine Ring : δ ~3.5–4.0 ppm (N-CH2 protons) and ~160–165 ppm (carbamate carbonyl) .
- Oxadiazole-Thioacetyl Linkage : δ ~7.5–8.5 ppm (aromatic protons from phenyl group) and ~170 ppm (thioester carbonyl) .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 432.12 for C19H21N4O4S) confirms stoichiometry .
- HPLC-PDA : Purity assessment (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .
How can researchers evaluate the biological activity of this compound, and what methodological challenges arise?
Answer:
Assay Design :
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations and comparison to controls like doxorubicin .
Q. Challenges :
- Solubility : Limited aqueous solubility may require DMSO as a co-solvent (<1% v/v to avoid cytotoxicity) .
- Metabolic Stability : Liver microsome assays (e.g., rat/human CYP450 isoforms) assess degradation rates .
How do computational methods enhance the understanding of this compound’s mechanism of action?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding to targets like EGFR or tubulin, with validation via RMSD values (<2.0 Å) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on oxadiazole) with activity trends .
- ADMET Prediction : SwissADME or pkCSM tools estimate bioavailability (%ABS >30% favorable) and toxicity (e.g., AMES test negativity) .
What strategies address contradictions in reported biological data for structurally similar compounds?
Answer:
- Structural Validation : Reconfirm purity (HPLC, elemental analysis) to rule out impurities causing variability .
- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum-free conditions) across labs .
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects) .
How is the compound’s stability assessed under varying storage and experimental conditions?
Answer:
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>150°C typical for oxadiazoles) .
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 1–10) for 24h; acidic conditions often hydrolyze the ester moiety .
What advanced modifications can improve the compound’s pharmacokinetic profile?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
